Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) hydrogen phosphate
CAS No.: 93857-56-8
Cat. No.: VC17067371
Molecular Formula: C30H9F54O4P
Molecular Weight: 1490.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93857-56-8 |
|---|---|
| Molecular Formula | C30H9F54O4P |
| Molecular Weight | 1490.3 g/mol |
| IUPAC Name | bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl] hydrogen phosphate |
| Standard InChI | InChI=1S/C30H9F54O4P/c31-5(32,9(37,38)13(45,46)17(53,54)21(61,62)25(69,70)23(65,66)19(57,58)15(49,50)11(41,42)7(35,27(73,74)75)28(76,77)78)1-3-87-89(85,86)88-4-2-6(33,34)10(39,40)14(47,48)18(55,56)22(63,64)26(71,72)24(67,68)20(59,60)16(51,52)12(43,44)8(36,29(79,80)81)30(82,83)84/h1-4H2,(H,85,86) |
| Standard InChI Key | ICJWISPFZMNUHE-UHFFFAOYSA-N |
| Canonical SMILES | C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Potential Applications
Fluorinated compounds are often used in:
-
Surfactants and Emulsifiers: Due to their ability to reduce surface tension and stabilize mixtures.
-
Non-Stick Coatings: Their hydrophobic nature makes them ideal for applications requiring low friction and resistance to water.
-
Pharmaceuticals and Biomedical Applications: Fluorinated compounds can enhance drug delivery and bioavailability.
Environmental and Health Concerns
Fluorinated compounds, particularly those with long chains, have raised environmental concerns due to their persistence and potential bioaccumulation. Some fluorinated compounds are regulated under the Stockholm Convention as Persistent Organic Pollutants (POPs) .
Research Findings
While specific research findings on this exact compound are not available, studies on similar fluorinated compounds highlight their potential environmental impact and the need for careful handling and disposal.
Data Table
Given the lack of specific data, a table summarizing known properties of similar compounds can provide context:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume